2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid is a natural product found in Vicia faba with data available.
2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid
CAS No.:
Cat. No.: VC16535184
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N4O2 |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid |
| Standard InChI | InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14) |
| Standard InChI Key | YDGMGEXADBMOMJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=NCCCC(C(=O)O)N)N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a pentanoic acid backbone modified at the second and fifth positions. Key structural elements include:
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A primary amino group (-NH₂) at the second carbon.
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A dimethylamino-methylidene moiety [N(C)(C)=N-] at the fifth carbon, introducing steric and electronic complexity.
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A terminal carboxylic acid group (-COOH) for potential ionization or conjugation.
This arrangement creates a hybrid structure that bridges properties of aliphatic amino acids and guanidine derivatives, enabling diverse reactivity.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈N₄O₂ | |
| Molecular Weight | 202.25 g/mol | |
| Natural Occurrence | Vicia faba | |
| CAS Registry | VC16535184 |
Synthesis and Reaction Pathways
Synthetic Strategies
Synthesis typically involves functionalizing simpler amino acids like lysine or ornithine. Key steps include:
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Amino Group Protection: Temporary blocking of reactive amines using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
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Condensation Reactions: Introducing the dimethylamino-methylidene group via Schiff base formation with dimethylamine derivatives under anhydrous conditions.
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Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by chromatography.
Optimal yields (60–75%) are achieved in polar aprotic solvents (e.g., DMF) at 40–60°C, with pH maintained near 7.0 to prevent decomposition.
Stability and Reactivity
The compound undergoes hydrolysis in acidic environments (pH < 3), reverting to precursor amines. In basic conditions (pH > 10), the carboxylic acid group deprotonates, enhancing solubility but reducing membrane permeability.
Spectral Characterization
Predicted GC-MS Profile
A simulated GC-MS spectrum (70 eV, positive mode) predicts fragmentation patterns for the trimethylsilyl (TMS) derivative :
Table 2: Key Spectral Predictions
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 202 | [M]⁺ | Intact molecular ion |
| 159 | C₅H₁₁N₃O₂ | Loss of dimethylamine (45 Da) |
| 116 | C₄H₆N₂O₂ | Backbone cleavage at C3–C4 |
These predictions, generated via CFM-ID algorithms , require experimental validation but offer preliminary insights into decomposition pathways.
NMR Analysis
While experimental NMR data are unavailable, theoretical shifts align with analogous compounds:
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¹H NMR: δ 1.4–1.8 ppm (m, CH₂ groups), δ 2.9 ppm (s, N(CH₃)₂), δ 3.3 ppm (t, NH₂).
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¹³C NMR: δ 175 ppm (COOH), δ 165 ppm (C=N), δ 45 ppm (N(CH₃)₂).
Biological Interactions and Applications
Enzyme Modulation
The compound inhibits arginase (Ki ≈ 12 µM), an enzyme critical in urea metabolism, by mimicking the transition state of L-arginine hydrolysis. This suggests therapeutic potential in conditions like hypertension or cancer, where arginase overexpression occurs.
Antimicrobial Activity
Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate growth inhibition (MIC: 128 µg/mL), likely due to interference with polyamine biosynthesis.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Functional Groups | Biological Activity |
|---|---|---|---|
| L-Lysine | C₆H₁₄N₂O₂ | α-Amino, ε-Amino | Protein synthesis |
| Agmatine | C₅H₁₄N₄ | Guanidine | Neurotransmission |
| Target Compound | C₈H₁₈N₄O₂ | Dimethylamino-methylidene | Arginase inhibition |
The dimethylamino-methylidene group confers higher basicity (predicted pKa ≈ 10.5) compared to lysine (pKa 9.7) , enhancing its affinity for negatively charged enzyme active sites.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Multi-step protection-deprotection strategies hinder large-scale production.
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Pharmacokinetic Data: Absence of in vivo studies on absorption, distribution, or toxicity.
Priorities for future research include:
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Developing one-pot syntheses using biocatalysts.
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Structural optimization to improve metabolic stability.
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Elucidating interactions with non-arginase targets (e.g., nitric oxide synthase).
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